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Compound of Interest

Compound Name: Vinyloxytrimethylsilane

Cat. No.: B1662004 Get Quote

This guide provides an in-depth technical overview of vinyloxytrimethylsilane, a pivotal

reagent in modern organic synthesis. Designed for researchers, chemists, and drug

development professionals, this document moves beyond simple procedural outlines to explore

the fundamental principles, mechanistic underpinnings, and strategic applications of this

versatile silyl enol ether.

Introduction: The Strategic Role of
Vinyloxytrimethylsilane
Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, belongs to the class of silyl

enol ethers. It is the simplest stable, isolable enol equivalent of acetaldehyde. Its significance in

synthetic chemistry stems from its ability to act as a potent and controllable nucleophile,

effectively serving as a synthetic equivalent of the acetaldehyde enolate anion. Unlike transient,

highly basic metal enolates, vinyloxytrimethylsilane is a neutral, purifiable compound,

offering superior handling and precise reactivity control in carbon-carbon bond-forming

reactions.[1][2] This stability, coupled with its predictable reactivity, makes it an indispensable

tool for constructing complex molecular architectures, particularly in the synthesis of

polyketides, natural products, and active pharmaceutical ingredients (APIs).[3][4][5]

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is critical for its effective and safe use.
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Table 1: Physicochemical Properties of
Vinyloxytrimethylsilane

Property Value Source(s)

CAS Number 6213-94-1

Molecular Formula C₅H₁₂OSi

Molecular Weight 116.23 g/mol

Appearance
Colorless to light yellow clear

liquid
[6][7]

Boiling Point 74-75 °C (lit.) [3][6]

Density 0.779 g/mL at 25 °C (lit.) [3]

Refractive Index (n20/D) 1.389 (lit.) [3]

Flash Point -19 °C (-2.2 °F) - closed cup [3][6]

Storage Temperature 2-8°C, under inert atmosphere [3]

Moisture Sensitivity
Reacts rapidly with moisture

and protic solvents
[7]

Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of

vinyloxytrimethylsilane.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic.

The trimethylsilyl group ((CH₃)₃Si-) will present as a sharp, intense singlet integrating to 9

protons, typically found far upfield around 0.2 ppm. The vinylic protons (-OCH=CH₂) will

appear as a complex multiplet system due to geminal, cis, and trans coupling, typically in the

range of 4.0-6.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal

for the methyl carbons of the TMS group near 0 ppm. The two vinylic carbons will appear in
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the olefinic region, with the terminal CH₂ carbon appearing around 85-95 ppm and the

oxygen-bearing CH carbon appearing further downfield, around 145-155 ppm.[7][8][9]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional

group information. A strong C=C stretching vibration is expected around 1645 cm⁻¹. The Si-

O-C bond gives rise to strong absorptions in the 1050-1250 cm⁻¹ region. The C-H bonds of

the vinyl group will show stretching vibrations just above 3000 cm⁻¹.[5][10]

Synthesis and Handling: A Validated Protocol
The preparation of silyl enol ethers like vinyloxytrimethylsilane requires careful control of

reaction conditions to ensure high yield and purity. The following protocol is a generalized, self-

validating procedure based on established methods.[1][11]

Protocol: Synthesis of Vinyloxytrimethylsilane
This protocol describes the trapping of an aldehyde enolate with chlorotrimethylsilane.

Objective: To synthesize vinyloxytrimethylsilane from acetaldehyde via its lithium enolate.

Causality: This method utilizes a strong, non-nucleophilic, sterically hindered base (Lithium

Diisopropylamide, LDA) at low temperatures (-78 °C). This combination ensures rapid and

quantitative deprotonation of the aldehyde at the α-carbon, forming the kinetic enolate. The low

temperature prevents side reactions, such as self-condensation (an aldol reaction between two

acetaldehyde molecules). The highly reactive lithium enolate is then "trapped" in situ by the

electrophilic silicon of chlorotrimethylsilane (TMSCl), forming the stable silyl enol ether.[10][12]

[13]

Materials:

Diisopropylamine, freshly distilled from CaH₂

n-Butyllithium (n-BuLi), 1.6 M in hexanes

Acetaldehyde, freshly distilled

Chlorotrimethylsilane (TMSCl), freshly distilled
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Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

Anhydrous pentane

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive

pressure of dry nitrogen throughout the reaction.

LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C using a dry

ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly

add n-BuLi solution (1.05 equivalents) dropwise, keeping the internal temperature below -70

°C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation

of LDA.

Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled

acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise via syringe to

the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below

-70 °C. Stir the mixture for 1 hour at -78 °C.

Silyl Enol Ether Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the

reaction mixture. A white precipitate (LiCl) will form. After the addition is complete, allow the

mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2

hours.

Workup and Isolation: Quench the reaction by pouring the mixture into a separatory funnel

containing cold saturated NaHCO₃ solution and pentane. Separate the layers. Extract the

aqueous layer twice more with pentane.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent carefully using a rotary evaporator at low

temperature and pressure. The crude product can be purified by fractional distillation under a

nitrogen atmosphere to yield pure vinyloxytrimethylsilane.

Handling and Storage: Vinyloxytrimethylsilane is a highly flammable liquid and is extremely

sensitive to moisture.[3][7] It should be handled under an inert atmosphere (nitrogen or argon)

using anhydrous techniques.[14] Store in a tightly sealed container in a refrigerator at 2-8°C.[3]

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-

retardant lab coat, and gloves.

Core Reactivity and Mechanistic Pathways
The synthetic utility of vinyloxytrimethylsilane is centered on the nucleophilicity of its β-

carbon.

Diagram: Synthesis and Hydrolysis Workflow
This diagram illustrates the fundamental creation and cleavage of the silyl enol ether,

highlighting its role as a protected enolate.
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Synthesis Hydrolysis (Deprotection)

Acetaldehyde
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(Regenerated Carbonyl)

 2. H₂O Attack
& Tautomerization

TMSOH -> (TMS)₂O
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Caption: Workflow for the synthesis of vinyloxytrimethylsilane and its subsequent hydrolysis.

The Mukaiyama Aldol Addition
The most prominent reaction of vinyloxytrimethylsilane is the Lewis acid-catalyzed

Mukaiyama aldol addition.[6][15] This reaction allows for a crossed aldol reaction between the

acetaldehyde enolate equivalent and another aldehyde or ketone, without the risk of self-

condensation.[3]
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Mechanism:

Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the

electrophile (an aldehyde or ketone), rendering the carbonyl carbon significantly more

electrophilic.

Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated

carbonyl carbon. This is the key C-C bond-forming step.

Intermediate Formation: A silylated aldol addition product is formed as an intermediate. The

Lewis acid is still coordinated to the oxygen atoms.

Workup: Aqueous workup hydrolyzes the silyl ether, liberating the β-hydroxy carbonyl

product and a silanol byproduct (which typically dimerizes to a disiloxane).[1][16]

Diagram: Mukaiyama Aldol Reaction Mechanism

Vinyloxytrimethylsilane
(Nucleophile)

Nucleophilic Attack
(C-C Bond Formation)

Aldehyde (R-CHO)
(Electrophile) Lewis Acid (LA)Coordination Activated Complex

[R-CHO-LA]

Silylated Adduct β-Hydroxy Ketone
(Aldol Product)

Aqueous
Workup

Click to download full resolution via product page

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Applications in Research and Drug Development
The reactions of vinyloxytrimethylsilane provide access to crucial structural motifs found in a

vast array of biologically active molecules.

Natural Product Synthesis: The β-hydroxy carbonyl unit formed via the Mukaiyama aldol

reaction is a fundamental building block in polyketide natural products, a class that includes

many antibiotics (e.g., erythromycin), antifungals, and anticancer agents. The ability to

control the stereochemistry of this reaction is paramount in total synthesis.[17][18]
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Pharmaceutical Intermediates: While not always a direct component of a final drug,

organosilicon compounds and the products derived from them are critical pharmaceutical

intermediates.[4][19] Vinyloxytrimethylsilane allows for the clean and efficient construction

of carbon skeletons that are later elaborated into complex APIs. For example, the controlled

addition to a complex keto-aldehyde could be a key step in building a chiral side chain for a

novel therapeutic agent.[20]

Cycloaddition Reactions: As an electron-rich alkene, vinyloxytrimethylsilane can

participate in cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations, to

form seven-membered ring systems.[18][21][22] These structures are present in various

natural products and are challenging to synthesize by other means.

Safety and Storage Summary
Safe handling and storage are non-negotiable when working with this reagent.

Table 2: Hazard and Safety Information
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Category Information Source(s)

Signal Word Danger [3]

Hazard Statements

H225: Highly flammable liquid

and vapour.H315: Causes skin

irritation.H319: Causes serious

eye irritation.

[3][6]

Precautionary Statements

P210: Keep away from

heat/sparks/open flames/hot

surfaces.P233: Keep container

tightly closed.P280: Wear

protective gloves/eye

protection/face

protection.P303+P361+P353:

IF ON SKIN (or hair): Take off

immediately all contaminated

clothing. Rinse skin with

water/shower.P305+P351+P33

8: IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.

[6]

Storage Class 3 (Flammable liquids) [3]

Disposal

Dispose of contents/container

to an approved waste disposal

plant.

[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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